N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Description
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a benzothiazolone-acetamide moiety. Its structure includes a methoxymethyl group at position 5 of the thiadiazole ring and a 3-oxo-1,2-benzothiazolyl substituent linked via an acetamide bridge.
Properties
Molecular Formula |
C13H12N4O3S2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H12N4O3S2/c1-20-7-11-15-16-13(21-11)14-10(18)6-17-12(19)8-4-2-3-5-9(8)22-17/h2-5H,6-7H2,1H3,(H,14,16,18) |
InChI Key |
FBKWLEBWDJAFGX-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiadiazole and benzothiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include methoxymethyl chloride, thiourea, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole and benzothiazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the rings are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Applications
The compound exhibits promising anticancer properties, particularly against various cancer cell lines. Structure–Activity Relationship (SAR) studies have shown that modifications in the thiadiazole and benzothiazole moieties can enhance its efficacy against cancer cells. For instance:
- Mechanism of Action : The compound's structure allows for interaction with cellular pathways involved in cancer progression. It may inhibit key enzymes or receptors associated with tumor growth.
- Cell Lines Tested : Studies have primarily focused on the MCF-7 breast cancer cell line and other solid tumors. Results indicate that certain derivatives of this compound can significantly reduce cell viability.
Antimicrobial Activity
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Testing Methodology : The antimicrobial efficacy was evaluated using serial dilution methods against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | Strong |
| Pseudomonas aeruginosa | 64 | Weak |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents, especially in light of rising antibiotic resistance.
Antioxidant Potential
The antioxidant capacity of this compound has been assessed through various assays.
- Assays Conducted : DPPH radical scavenging and ABTS assays were utilized to evaluate the compound's ability to neutralize free radicals.
The results indicate a strong potential for this compound to act as an antioxidant, which is crucial for preventing oxidative stress-related diseases.
Synthesis and Structure Modifications
The synthesis of this compound involves several steps that can be optimized to yield derivatives with improved biological activities.
Synthetic Route Overview
- Starting Materials : Utilize thiadiazole and benzothiazole derivatives as starting materials.
- Reagents Used : Common reagents include acetic acid as a catalyst and various alkylating agents to introduce substituents.
- Final Product Isolation : Employ crystallization techniques to purify the final product.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical properties based on the provided evidence:
*Estimated molecular weight based on ChemSpider ID from .
Structural and Electronic Comparisons
Core Heterocycles: The target compound and Compound 6 share a 1,3,4-thiadiazole core but differ in substituents. Methazolamide replaces the benzothiazolone with a sulfonamide group, a structural feature linked to carbonic anhydrase inhibition. This highlights how substituent choice directs biological targeting.
Substituent Effects: The trichloroethyl group in Compound 4.1 introduces strong electron-withdrawing effects, contrasting with the target compound’s methoxymethyl group. This difference likely alters reactivity in nucleophilic substitutions or cyclization reactions.
Synthetic Yields and Conditions: Compound 6 and Compound 4.1 were synthesized in high yields (70–97.4%) via condensation reactions, suggesting that the target compound could be prepared similarly using enaminone intermediates (e.g., ’s method with hydroxylamine hydrochloride or active methylene compounds).
Spectral and Analytical Data
- IR peaks for C=O stretches (1606–1670 cm⁻¹) and aromatic proton signals in NMR (δ 7.3–8.4) are consistent across analogs, providing benchmarks for characterizing the target compound .
Biological Activity
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Thiadiazole moiety : Known for its role in various biological activities.
- Benzothiazole core : A privileged structure in medicinal chemistry associated with anticancer and antimicrobial properties.
Molecular Formula : C16H18N4O2S
Molecular Weight : 330.4 g/mol
CAS Number : 1219551-85-5
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole and benzothiazole derivatives, including the compound . For instance:
- Inhibition of Kinases : Compounds with similar structures have shown significant inhibition against receptor tyrosine kinases (RTKs). One study reported an IC50 value of 0.17 µM against VEGFR-2, demonstrating strong anticancer activity .
| Compound | Target | IC50 (µM) |
|---|---|---|
| N/A | VEGFR-2 | 0.17 |
| N/A | FGFR-1 | 0.19 |
| N/A | PDGFR-β | 0.08 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored:
- COX Inhibition : A series of thiadiazole-benzothiazole hybrids demonstrated varying degrees of COX inhibition, with some compounds showing selective inhibition of COX-1 over COX-2 . This suggests that modifications to the benzothiazole scaffold can enhance anti-inflammatory properties.
Antimicrobial Activity
The biological activity against various pathogens has been documented:
- Mycobacterium tuberculosis : Certain derivatives exhibited significant inhibitory effects against M. tuberculosis strains, with one compound showing a 92% inhibition rate at specific concentrations .
| Compound | Pathogen | % Inhibition at 250 µg/mL |
|---|---|---|
| Compound 2a | Mycobacterium tuberculosis H37Rv | 92% |
| Compound 2b | Mycobacterium tuberculosis H37Rv | 96% |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may exert its effects through the inhibition of specific enzymes involved in cancer progression and inflammation.
- Protein Binding : Molecular docking studies suggest favorable binding interactions with target proteins, enhancing its pharmacological profile .
- Structure Activity Relationship (SAR) : Research indicates that modifications to the thiadiazole and benzothiazole components can significantly impact biological efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
